N-(4-fluorobenzyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide
CAS No.: 1251577-43-1
Cat. No.: VC4629642
Molecular Formula: C19H16FN3O2
Molecular Weight: 337.354
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251577-43-1 |
|---|---|
| Molecular Formula | C19H16FN3O2 |
| Molecular Weight | 337.354 |
| IUPAC Name | N-[(4-fluorophenyl)methyl]-3-(6-methylpyridazin-3-yl)oxybenzamide |
| Standard InChI | InChI=1S/C19H16FN3O2/c1-13-5-10-18(23-22-13)25-17-4-2-3-15(11-17)19(24)21-12-14-6-8-16(20)9-7-14/h2-11H,12H2,1H3,(H,21,24) |
| Standard InChI Key | RGFNEBKQNRFSTF-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NCC3=CC=C(C=C3)F |
Introduction
N-(4-fluorobenzyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide is an organic compound with the molecular formula C17H17FN4O2. It is of interest in medicinal chemistry due to its potential pharmacological properties. This compound can be sourced from various chemical suppliers and is involved in research related to its synthesis, chemical reactions, and biological activities.
Comparison with Related Compounds
Other compounds with similar structural features, such as N-(4-fluorobenzyl)-3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxamide and N-(4-fluorobenzyl)-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide, have been studied for their pharmacological properties. These compounds exhibit different molecular weights and structures but share similar functional groups that contribute to their biological activities.
Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| N-(4-fluorobenzyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide | C17H17FN4O2 | Not specified |
| N-(4-fluorobenzyl)-3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxamide | C14H16FN3O2 | Approximately 273.30 |
| N-(4-fluorobenzyl)-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide | C18H21FN4O2 | 344.4 |
Future Directions
Further research is needed to elucidate the pharmacological effects and potential therapeutic applications of N-(4-fluorobenzyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide. This includes in-depth studies on its mechanism of action, structure-activity relationships, and pharmacokinetic properties. Such investigations will help determine its suitability for drug development and potential use in treating specific diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume